An In-depth Technical Guide to the Mechanism of Action of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)
An In-depth Technical Guide to the Mechanism of Action of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with nearly 300 million people affected worldwide.[1] Current antiviral therapies, primarily nucleos(t)ide analogues, can suppress viral replication but rarely lead to a functional cure.[1][2] This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral transcription.[2][3][4] A promising class of investigational drugs, known as Core protein Allosteric Modulators (CpAMs), targets the HBV core protein (HBc), a multifunctional protein essential for multiple stages of the viral lifecycle. This guide provides a detailed overview of the mechanism of action of CpAMs, supported by experimental evidence.
The HBV core protein is a critical component of the viral nucleocapsid, which encapsulates the viral genome.[2] Beyond its structural role, HBc is actively involved in pgRNA encapsidation, reverse transcription, virion assembly, and the amplification of cccDNA.[2] By targeting HBc, CpAMs disrupt these vital processes, offering a novel approach to HBV therapy.
Mechanism of Action of CpAMs
CpAMs are small molecules that allosterically bind to the core protein, inducing conformational changes that interfere with its normal function. There are two main classes of CpAMs, each with a distinct mechanism of action:
-
Class I CpAMs: These modulators accelerate the assembly of the viral capsid. However, this rapid assembly often leads to the formation of empty capsids, devoid of the pregenomic RNA (pgRNA) and the viral polymerase. This effectively prevents the initiation of reverse transcription, a crucial step in the viral replication cycle.
-
Class II CpAMs: In contrast, Class II CpAMs induce the formation of aberrant, non-capsid polymers of the core protein. These irregular structures are unable to properly package the viral genome and are often targeted for degradation by the host cell's machinery. This misdirection of capsid assembly effectively halts the formation of new infectious virions.
Both classes of CpAMs ultimately lead to a reduction in the production of new HBV virions and can also impact the stability of existing capsids, further contributing to the antiviral effect. Some preclinical studies have shown that CpAMs can inhibit the formation of cccDNA.[4]
Signaling Pathway and Molecular Interactions
The following diagram illustrates the key steps in the HBV replication cycle and the points of intervention for CpAMs.
References
- 1. nChroma Bio Presents Preclinical Data Demonstrating Epigenetic Silencing Approach as a Potential Functional Cure for Chronic Hepatitis B at AASLD 2025 | FinancialContent [markets.financialcontent.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
